N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide
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Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide is a complex organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a fluorobenzamide moiety
Preparation Methods
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using spectroscopic and analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide can be compared with other similar compounds such as:
- N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide
- N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-nitrobenzamide These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties .
Properties
Molecular Formula |
C22H16FN3O3S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H16FN3O3S/c1-28-18-11-8-14(21-24-16-4-2-3-5-19(16)29-21)12-17(18)25-22(30)26-20(27)13-6-9-15(23)10-7-13/h2-12H,1H3,(H2,25,26,27,30) |
InChI Key |
OOBWMXAJSQDNDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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